2-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-8-methylquinoline-4-carboxamide
Overview
Description
2-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-8-methylquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a chlorophenyl group, a cyclopropyl-thiadiazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-8-methylquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Coupling Reactions: The final step involves coupling the quinoline core with the chlorophenyl and thiadiazole moieties using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-8-methylquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-8-methylquinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biochemical studies.
Medicine: Preliminary studies suggest that it may have pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-8-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Modulating Protein Function: The compound may interact with proteins involved in signal transduction pathways, altering their function and downstream effects.
Inducing Apoptosis: In cancer cells, it may induce apoptosis (programmed cell death) by activating specific apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-8-methylquinoline-4-carboxamide shares structural similarities with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline N-oxide: An oxidized form of quinoline with potential biological activity.
Thiadiazole derivatives: Compounds containing the thiadiazole ring, known for their diverse biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, cyclopropyl-thiadiazole moiety, and carboxamide group in a single molecule provides a versatile scaffold for further modification and optimization in drug development and material science.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-8-methylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4OS/c1-12-5-4-7-14-16(20(28)25-22-27-26-21(29-22)13-9-10-13)11-18(24-19(12)14)15-6-2-3-8-17(15)23/h2-8,11,13H,9-10H2,1H3,(H,25,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDWBAQQJQARIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NC4=NN=C(S4)C5CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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